molecular formula C12H12FN3O2 B147788 ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate CAS No. 138907-68-3

ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

Cat. No. B147788
Key on ui cas rn: 138907-68-3
M. Wt: 249.24 g/mol
InChI Key: RPPPCKSHIYWAPW-UHFFFAOYSA-N
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Patent
US05064851

Procedure details

A stirred suspension of ethyl 5-amino-1-(4-fluoro-phenyl)-1H-pyrazole-4-carboxylate (7.48 g, 30.0 mmole), prepared as described in Preparation A, above, and isopentyl nitrite (7.03 g, 60.0 mmole) in 80 ml of tetrahydrofuran was refluxed for twenty-four hours and then evaporated in vacuo. The residue was triturated with 50 ml of methanol and filtered to furnish 5.18 g (74% yield) of off-white solid. The sample was recrystallized from ethanol, m.p. 119-21° C.
Quantity
7.48 g
Type
reactant
Reaction Step One
Quantity
7.03 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
N[C:2]1[N:6]([C:7]2[CH:12]=[CH:11][C:10]([F:13])=[CH:9][CH:8]=2)[N:5]=[CH:4][C:3]=1[C:14]([O:16][CH2:17][CH3:18])=[O:15].N(OCCC(C)C)=O>O1CCCC1>[F:13][C:10]1[CH:9]=[CH:8][C:7]([N:6]2[CH:2]=[C:3]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH:4]=[N:5]2)=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
7.48 g
Type
reactant
Smiles
NC1=C(C=NN1C1=CC=C(C=C1)F)C(=O)OCC
Step Two
Name
Quantity
7.03 g
Type
reactant
Smiles
N(=O)OCCC(C)C
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
as described in Preparation A
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with 50 ml of methanol
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)N1N=CC(=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 5.18 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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